5-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one
描述
属性
IUPAC Name |
5-[4-[(4,5-dimethyl-6-oxopyrimidin-1-yl)methyl]piperidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c1-12-13(2)20-11-22(18(12)24)10-14-5-7-23(8-6-14)29(26,27)15-3-4-17-16(9-15)21-19(25)28-17/h3-4,9,11,14H,5-8,10H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTYVIUKXNYMDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
生物活性
5-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one (CAS Number: 2198228-64-5) is a synthetic compound that has garnered attention for its potential biological activities. This compound integrates multiple pharmacologically relevant moieties, including piperidine and sulfonamide groups, which are known for their diverse therapeutic effects.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 418.47 g/mol. The structure features a benzoxazole ring fused with a piperidine derivative and a sulfonamide group, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For example, derivatives containing piperidine and sulfonamide functionalities have been reported to possess antibacterial and antifungal activities. In vitro studies have shown that such compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .
| Compound | Activity | Tested Strains | MIC (μg/mL) |
|---|---|---|---|
| 5-{...} | Antibacterial | E. coli, S. aureus | 32 - 128 |
| Similar Derivative | Antifungal | C. albicans | 16 - 64 |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Specifically, it has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. The inhibition of AChE can enhance cholinergic transmission in the brain, which is beneficial in treating cognitive decline .
Anti-inflammatory and Anticancer Properties
Compounds similar to this compound have been studied for their anti-inflammatory effects. These activities are often attributed to the modulation of pro-inflammatory cytokines and inhibition of cyclooxygenase enzymes (COX) involved in inflammation pathways . Additionally, some derivatives have demonstrated cytotoxic effects against cancer cell lines in preliminary studies.
Study on Antimicrobial Efficacy
In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, a series of piperidine derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that compounds with sulfonamide groups displayed enhanced activity against various pathogens compared to standard antibiotics .
Enzyme Inhibition Assays
Another investigation focused on the enzyme inhibition profile of related compounds revealed that several derivatives effectively inhibited AChE activity with IC50 values ranging from 10 to 50 μM. This suggests potential applications in treating neurodegenerative disorders .
相似化合物的比较
Table 1: Molecular Property Comparison
| Property | Target Compound | Aglaithioduline | Compound 4i |
|---|---|---|---|
| Molecular Weight (g/mol) | ~435 | ~350 | ~520 |
| LogP | ~1.8* | 2.1 | 3.4 |
| H-Bond Donors | 3 | 2 | 2 |
| H-Bond Acceptors | 8 | 6 | 9 |
| Topological Polar SA | ~120 Ų | ~95 Ų | ~140 Ų |
*Estimated via analogous sulfonamide/pyrimidinone systems.
Physicochemical and Pharmacokinetic Profiles
The target compound’s sulfonyl-piperidinyl linker enhances solubility compared to non-sulfonylated analogs (e.g., coumarin derivatives in ), while the 4,5-dimethylpyrimidinone group may improve metabolic stability over simpler pyrimidinones. However, its higher molecular weight (~435 g/mol) compared to aglaithioduline (~350 g/mol) could limit blood-brain barrier penetration .
Bioactivity Potential
While direct bioactivity data for the target compound is unavailable, structurally related compounds demonstrate diverse activities:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
